2-(4-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound with a unique structure that combines an oxazole ring, a morpholine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the 4-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the oxazole ring with a 4-methylphenyl group using a suitable reagent like a Grignard reagent or an organolithium compound.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a halogenated oxazole intermediate reacts with morpholine.
Formation of the Nitrile Group: The nitrile group can be introduced through a dehydration reaction of an amide or through a cyanation reaction using a suitable cyanating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylphenyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or aldehydes.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
2-(4-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)-2-(morpholin-4-yl)ethan-1-amine
- 1-(4-Methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides
Uniqueness
2-(4-Methylphenyl)-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxazole ring, in particular, provides a versatile platform for further chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H15N3O2/c1-11-2-4-12(5-3-11)14-17-13(10-16)15(20-14)18-6-8-19-9-7-18/h2-5H,6-9H2,1H3 |
InChI Key |
ADRCHCIKDRBKMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.